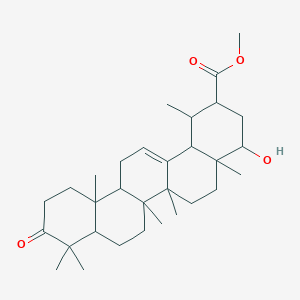

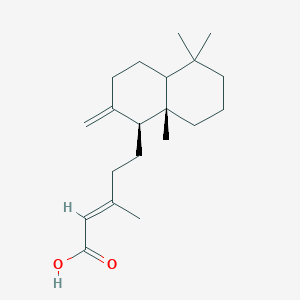

Anticopalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is naturally found in several plants, including Vitex hemsley, Eperua purpurea, Eperua leucantha, Pinus monticola, Pinus strobus, and Oxystigma oxyphyllum . It has garnered significant attention due to its potential biological activities, particularly in cancer research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Anticopalic acid can be synthesized through various chemical reactions involving diterpenoid precursors. The synthetic routes typically involve the use of labdane-type diterpenoids as starting materials, followed by specific reaction conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources such as the rhizomes of Kaempferia elegans. The extraction process is followed by purification steps to isolate the pure compound .

Análisis De Reacciones Químicas

Types of Reactions: Anticopalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced cytotoxic activity against cancer cell lines. For example, amide derivatives of this compound have shown significant cytotoxic activity against leukemia and breast cancer cell lines .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, anticopalic acid is used as a precursor for synthesizing various derivatives with potential biological activities.

Biology: In biological research, this compound and its derivatives are evaluated for their cytotoxic activity against different cancer cell lines. Studies have shown that certain derivatives of this compound can induce non-apoptotic cell death in cancer cells by inhibiting focal adhesion kinase (FAK) activation .

Medicine: In medicine, this compound is being investigated for its potential as an anti-cancer agent. The compound’s ability to inhibit FAK activation makes it a promising candidate for treating aggressive types of cancer, such as triple-negative breast cancer .

Industry: In the pharmaceutical and cosmetics industries, this compound is used for its potential therapeutic properties. The compound’s derivatives are incorporated into various products aimed at improving health and wellness .

Mecanismo De Acción

The mechanism of action of anticopalic acid involves the inhibition of focal adhesion kinase (FAK) activation. FAK is a protein that plays a crucial role in cell attachment, migration, invasion, proliferation, and survival. By inhibiting FAK activation, this compound induces non-apoptotic cell death in cancer cells, making it a potential therapeutic agent for treating aggressive cancers .

Comparación Con Compuestos Similares

- Agatholic acid

- Agathalic acid

- Agathic acid

- 3β-hydroxyanticopalic acid

- 19-methoxythis compound

- 19-O-succinylagatholic acid

Comparison: this compound is unique among its similar compounds due to its specific ability to inhibit FAK activation. While other similar compounds may have different biological activities, this compound’s unique mechanism of action makes it particularly valuable in cancer research .

Propiedades

Fórmula molecular |

C20H32O2 |

|---|---|

Peso molecular |

304.5 g/mol |

Nombre IUPAC |

(E)-5-[(1S,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid |

InChI |

InChI=1S/C20H32O2/c1-14(13-18(21)22)7-9-16-15(2)8-10-17-19(3,4)11-6-12-20(16,17)5/h13,16-17H,2,6-12H2,1,3-5H3,(H,21,22)/b14-13+/t16-,17?,20+/m0/s1 |

Clave InChI |

JFQBNOIJWROZGE-YSNLAMCCSA-N |

SMILES isomérico |

C/C(=C\C(=O)O)/CC[C@H]1C(=C)CCC2[C@@]1(CCCC2(C)C)C |

SMILES canónico |

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide](/img/structure/B14077633.png)